2,3-Dichloropentane

Physical Properties Separation Science Process Chemistry

2,3-Dichloropentane (CAS 600-11-3) is a vicinal dichloroalkane with the molecular formula C5H10Cl2 and a molar mass of 141.039 g/mol. The compound features chlorine atoms on adjacent carbons (C2 and C3) of the pentane backbone, rendering it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution and elimination reactions.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 600-11-3
Cat. No. B1606421
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Technical Parameters


Basic Identity
Product Name2,3-Dichloropentane
CAS600-11-3
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCCC(C(C)Cl)Cl
InChIInChI=1S/C5H10Cl2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3
InChIKeyHVFJQRZGBBKTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropentane (CAS 600-11-3): Vicinal Dichloroalkane Physical Properties, Structure, and Baseline Procurement Considerations


2,3-Dichloropentane (CAS 600-11-3) is a vicinal dichloroalkane with the molecular formula C5H10Cl2 and a molar mass of 141.039 g/mol [1]. The compound features chlorine atoms on adjacent carbons (C2 and C3) of the pentane backbone, rendering it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution and elimination reactions . Its physical properties include a density of approximately 1.047 g/cm³ at 20°C, a boiling point ranging from 137.7°C to 140°C at 760 mmHg, and limited water solubility while being miscible with common organic solvents such as methanol and diethyl ether .

Why 2,3-Dichloropentane (CAS 600-11-3) Cannot Be Interchanged with Other Dichloropentane Isomers in Synthetic Workflows


Generic substitution of 2,3-dichloropentane with other dichloropentane isomers is chemically unsound due to the unique vicinal (adjacent) chlorine arrangement, which dictates a distinct stereochemical and reactivity profile. Unlike non-vicinal isomers such as 1,5-dichloropentane or achiral 2,4-dichloropentane, 2,3-dichloropentane possesses two chiral centers (C2 and C3), yielding multiple stereoisomers that can be exploited for enantioselective synthesis . Furthermore, its vicinal dichloride structure undergoes specific reactions, such as double dehydrohalogenation to form alkynes and stereospecific eliminations, that are not accessible or proceed via different pathways with non-vicinal or geminal analogs [1]. Consequently, substituting a structurally different isomer will fundamentally alter reaction outcomes, yields, and product stereochemistry.

Quantitative Differentiation Evidence for 2,3-Dichloropentane (CAS 600-11-3) vs. Isomeric Analogs


Physical Property Differentiation: Higher Boiling Point of 2,4-Dichloropentane Enables Distillation-Based Purification

2,3-Dichloropentane exhibits a boiling point of 137.7–140°C at 760 mmHg, which is approximately 3.8–11°C lower than that of its positional isomer 2,4-dichloropentane (boiling point: 141.5–148.5°C at 760 mmHg) [1]. This significant difference allows for effective separation of these isomers by fractional distillation, a critical consideration for procurement when high isomer purity is required for downstream synthetic applications.

Physical Properties Separation Science Process Chemistry

Stereochemical Differentiation: 2,3-Dichloropentane as a Chiral Building Block vs. Achiral 2,4-Dichloropentane

2,3-Dichloropentane possesses two chiral centers (C2 and C3), giving rise to four stereoisomers (two pairs of enantiomers) and is thus a chiral molecule . In contrast, 2,4-dichloropentane possesses a plane of symmetry and is achiral [1]. This fundamental difference means that 2,3-dichloropentane can be utilized as a chiral building block or resolved into enantiopure forms for asymmetric synthesis, whereas 2,4-dichloropentane cannot confer chirality to products.

Stereochemistry Chiral Synthesis Enantioselective Catalysis

Diastereomeric Equilibration: 2,3- and 2,4-Dichloropentane Undergo Rapid Interconversion Under Lewis Acid Catalysis

Under aluminum chloride catalysis at 25°C, both 2,3-dichloropentane and 2,4-dichloropentane diastereomers rapidly equilibrate to a common mixture composition [1]. This demonstrates that the two isomers are not inert in the presence of Lewis acids and can interconvert, a property not shared by all dichloropentane isomers (e.g., 1,2-dichloropentane forms predominantly 1,3- and 1,4-isomers) [2]. This interconversion must be considered when using 2,3-dichloropentane in reactions involving Lewis acids.

Isomerization Equilibration Lewis Acid Catalysis

Gas Chromatographic Differentiation: Unique Retention Index of threo-2,3-Dichloropentane Enables Analytical Resolution

The threo diastereomer of 2,3-dichloropentane exhibits a Kovats retention index of 895 on an Apiezon L capillary column at 90°C, and 913 on a packed column at 100°C [1]. This specific retention index allows for unambiguous identification and quantification of this diastereomer in complex mixtures of chlorinated hydrocarbons, a critical capability for quality control and reaction monitoring in industrial settings.

Analytical Chemistry Gas Chromatography Isomer Separation

High-Value Application Scenarios for 2,3-Dichloropentane (CAS 600-11-3) Derived from Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Pharmaceuticals and Agrochemicals

The presence of two chiral centers in 2,3-dichloropentane (as detailed in Evidence Item 2) makes it a valuable starting material for the construction of complex, enantiopure molecules. Researchers and process chemists can employ this compound to introduce chirality early in a synthetic sequence, or resolve the racemic mixture into its individual enantiomers for use in asymmetric catalysis or as chiral auxiliaries. This application is directly supported by the stereochemical differentiation evidence compared to achiral analogs.

Mechanistic Studies of Vicinal Dihalide Reactivity and Isomerization in Lewis Acidic Environments

The documented rapid equilibration of 2,3-dichloropentane with 2,4-dichloropentane under AlCl3 catalysis (Evidence Item 3) positions it as a key model compound for studying halogen migration and carbocation rearrangements. Industrial research laboratories investigating the stability of chlorinated intermediates or developing catalytic processes involving Lewis acids will find this compound essential for mechanistic investigations and process optimization.

Analytical Reference Standard for Gas Chromatographic Method Development and Purity Assessment

The well-defined Kovats retention index for the threo diastereomer of 2,3-dichloropentane on standard non-polar GC columns (Evidence Item 4) supports its use as an analytical reference standard. Quality control laboratories can leverage this data to develop robust GC methods for the identification and quantification of this compound in reaction mixtures, ensuring the purity of downstream products and the consistency of manufacturing processes.

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